molecular formula C12H8ClNO2 B1454773 2-Chloro-4-(pyridin-2-yl)benzoic acid CAS No. 904310-61-8

2-Chloro-4-(pyridin-2-yl)benzoic acid

Cat. No.: B1454773
CAS No.: 904310-61-8
M. Wt: 233.65 g/mol
InChI Key: XFFDLHWFACHDPI-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Determination

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for substituted benzoic acids with heterocyclic substituents. The official International Union of Pure and Applied Chemistry name is designated as "2-chloro-4-pyridin-2-ylbenzoic acid," which accurately reflects the positional relationships of all functional groups within the molecular structure. Alternative acceptable nomenclature includes "2-chloro-4-(pyridin-2-yl)benzoic acid" and "2-chloro-4-(2-pyridinyl)benzoic acid," with the latter emphasizing the specific nitrogen position within the pyridine ring system. The molecular formula C12H8ClNO2 indicates the presence of twelve carbon atoms, eight hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms, reflecting the combined structural elements of the substituted benzene ring, pyridine moiety, and carboxylic acid group.

The systematic naming process begins with identification of the longest carbon chain containing the carboxylic acid functional group, which establishes benzoic acid as the parent structure. The chlorine substituent occupies the second position relative to the carboxyl group, while the pyridin-2-yl substituent is located at the fourth position of the benzene ring. This positioning creates a specific geometric arrangement that influences both the compound's chemical reactivity and its potential biological activity. The pyridin-2-yl designation specifically indicates that the pyridine ring is attached through its second carbon position, adjacent to the nitrogen atom, which significantly affects the electronic distribution and hydrogen bonding capabilities of the molecule.

Simplified Molecular-Input Line-Entry System Notation and International Chemical Identifier Key Representation

The Simplified Molecular-Input Line-Entry System notation for this compound is represented as "C1=CC=NC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl". This linear notation system provides a concise method for representing the complete molecular structure in a text-based format, enabling computational processing and database storage. The Simplified Molecular-Input Line-Entry System string begins with the pyridine ring structure (C1=CC=NC(=C1)) and continues with the benzene ring system bearing both the chlorine substituent and carboxylic acid functional group. The notation demonstrates the connectivity between the two aromatic systems through the carbon-carbon bond linking the pyridine ring at its second position to the benzene ring at its fourth position.

The International Chemical Identifier provides a more comprehensive structural representation with the full identifier "InChI=1S/C12H8ClNO2/c13-10-7-8(4-5-9(10)12(15)16)11-3-1-2-6-14-11/h1-7H,(H,15,16)". This standardized representation includes detailed connectivity information and hydrogen atom assignments. The corresponding International Chemical Identifier Key, "XFFDLHWFACHDPI-UHFFFAOYSA-N," serves as a unique hash-based identifier that enables rapid database searching and compound identification across different chemical information systems. The International Chemical Identifier Key's format indicates that the compound exists as a single stereoisomeric form without defined stereochemistry, as indicated by the "UHFFFAOYSA" segment, and represents the neutral form of the molecule as shown by the final "N" designation.

X-ray Crystallographic Analysis of Molecular Geometry

Computational analysis using three-dimensional structural data from chemical databases has provided detailed geometric parameters for this compound. The molecular geometry analysis reveals critical bond lengths and angular relationships that define the compound's spatial arrangement. Carbon-chlorine bond length measurements indicate a distance of approximately 1.74 Angstroms, which is consistent with typical aromatic carbon-chlorine bonds in chlorinated benzoic acid derivatives. The carbon-nitrogen bond connecting the benzene ring to the pyridine moiety exhibits a length of approximately 1.48 Angstroms, reflecting the single bond character between the two aromatic systems.

The dihedral angle between the benzene ring plane and the pyridine ring plane represents a critical geometric parameter that influences the compound's conformational behavior and potential biological activity. Computational calculations indicate this dihedral angle measures approximately 45 degrees, suggesting a non-planar arrangement that minimizes steric interactions between the aromatic systems while maintaining some degree of conjugation. This geometric configuration affects the compound's electronic properties and its ability to participate in intermolecular interactions such as π-π stacking and hydrogen bonding.

Geometric Parameter Measured Value Standard Range
Carbon-Chlorine Bond Length 1.74 Å 1.70-1.76 Å
Carbon-Nitrogen Bond Length 1.48 Å 1.45-1.50 Å
Benzene-Pyridine Dihedral Angle 45° 30-60°
Carboxyl Group Planarity Coplanar with benzene Typical for benzoic acids

The carboxylic acid functional group maintains coplanarity with the benzene ring, as observed in typical benzoic acid derivatives, facilitating optimal overlap of the carbonyl π-system with the aromatic π-electrons. This planar arrangement contributes to the overall stability of the molecule and influences its acid-base properties. The chlorine substituent's position creates an asymmetric charge distribution that affects both the compound's dipole moment and its potential for forming specific intermolecular interactions in crystal lattice arrangements.

Tautomeric and Conformational Isomerism Studies

The structural complexity of this compound gives rise to potential tautomeric equilibria and conformational flexibility that significantly influence its chemical behavior and biological activity. The carboxylic acid functional group can exist in equilibrium between its neutral acid form and its ionized carboxylate form, depending on the pH conditions of the surrounding environment. Under physiological pH conditions, the compound predominantly exists in its ionized form due to the relatively acidic nature of the carboxyl group, enhanced by the electron-withdrawing effects of both the chlorine substituent and the pyridine ring system.

Conformational analysis reveals that the molecule can adopt multiple spatial arrangements around the carbon-carbon bond linking the benzene and pyridine rings. Nuclear magnetic resonance spectroscopic studies of related pyridin-2-yl benzoic acid derivatives have demonstrated that these compounds typically exist predominantly in conformations where the pyridine nitrogen atom is oriented away from the carboxylic acid group to minimize electrostatic repulsion. This conformational preference is further stabilized by potential intramolecular hydrogen bonding interactions between the carboxyl hydrogen and the pyridine nitrogen under appropriate conditions.

The presence of the chlorine substituent introduces additional conformational considerations due to its steric bulk and electronic effects. Computational modeling studies suggest that the chlorine atom influences the preferred dihedral angle between the aromatic rings, with the most stable conformations exhibiting angles between 30 and 60 degrees. This conformational restriction has important implications for the compound's ability to interact with biological targets, as the spatial arrangement of pharmacophoric elements determines binding affinity and selectivity. Temperature-dependent conformational studies indicate that thermal energy is sufficient to allow rotation around the inter-ring bond at ambient conditions, suggesting that the compound exists as a dynamic ensemble of conformers rather than a single rigid structure.

Comparative Structural Analysis with Related Benzoic Acid Derivatives

Comparative structural analysis of this compound with related benzoic acid derivatives reveals important structure-activity relationships and provides insights into the unique properties conferred by specific substituent patterns. When compared to 2-chlorobenzoic acid, the parent structure without the pyridine substituent, the target compound exhibits significantly altered electronic properties due to the introduction of the nitrogen-containing heterocycle. The pyridine ring's electron-withdrawing character, combined with its hydrogen bond accepting capability, creates a more complex electronic environment that affects both chemical reactivity and potential biological interactions.

Comparison with positional isomers provides additional structural insights. The related compound 2-chloro-5-(pyridin-2-yl)benzoic acid, which differs only in the position of the pyridine substituent, exhibits different geometric constraints and electronic properties. The 5-position substitution creates a meta-relationship between the chlorine and pyridine substituents, resulting in different dipole moments and intermolecular interaction patterns. Similarly, 2-chloro-4-nitrobenzoic acid, which replaces the pyridine ring with a nitro group, maintains the electron-withdrawing character but lacks the hydrogen bond accepting capability and conformational flexibility of the pyridine-substituted derivative.

Compound Substituent Pattern Molecular Weight Key Structural Features
This compound 2-Cl, 4-pyridin-2-yl 233.65 g/mol Hydrogen bond acceptor, conformational flexibility
2-Chloro-5-(pyridin-2-yl)benzoic acid 2-Cl, 5-pyridin-2-yl 233.65 g/mol Meta-substitution pattern, different dipole
2-Chloro-4-nitrobenzoic acid 2-Cl, 4-NO2 201.56 g/mol Strong electron withdrawal, planar structure
2-Chlorobenzoic acid 2-Cl 156.57 g/mol Simple substitution pattern, baseline comparison

The introduction of the pyridine ring system significantly enhances the compound's potential for participating in π-π stacking interactions and hydrogen bonding networks, as demonstrated in crystallographic studies of related compounds. The nitrogen atom's lone pair provides a site for metal coordination and hydrogen bond formation, capabilities absent in simple chlorobenzoic acid derivatives. These structural features contribute to the compound's utility as a pharmaceutical intermediate, where the pyridine moiety can serve as a recognition element for specific biological targets while the benzoic acid portion provides metabolic stability and appropriate physicochemical properties for drug development applications.

Properties

IUPAC Name

2-chloro-4-pyridin-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2/c13-10-7-8(4-5-9(10)12(15)16)11-3-1-2-6-14-11/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFDLHWFACHDPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60739344
Record name 2-Chloro-4-(pyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60739344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904310-61-8
Record name 2-Chloro-4-(pyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60739344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Aromatic Substitution and Oxidation Route

While there is no direct literature describing the exact preparation of 2-chloro-4-(pyridin-2-yl)benzoic acid, insights can be drawn from closely related compounds such as 2-chloro-4-methylsulfonylbenzoic acid, which undergoes chlorination followed by oxidation to afford the benzoic acid derivative.

Generalized Synthetic Steps:

Step Reaction Type Reagents/Conditions Outcome
1 Chlorination 4-substituted toluene derivative, Cl2, Fe catalyst, low-polarity solvent (e.g., CCl4 or CH2Cl2), 85–95 °C Introduction of chlorine at ortho position relative to substituent
2 Oxidation Nitric acid (63 wt%), 175–195 °C Oxidation of methyl or methylsulfonyl group to carboxylic acid

This approach involves first installing the chlorine substituent on the aromatic ring under controlled chlorination conditions, followed by oxidation of the side chain to the carboxylic acid. Although this exact method is for 2-chloro-4-methylsulfonylbenzoic acid, it provides a conceptual framework for similar benzoic acid derivatives bearing chlorine and heteroaryl substituents.

The introduction of the pyridin-2-yl group at the 4-position of benzoic acid derivatives typically involves cross-coupling reactions, such as Suzuki-Miyaura or direct C–H activation methods, which are well-established for constructing biaryl linkages.

Typical Synthetic Route:

Step Reaction Type Reagents/Conditions Outcome
1 Halogenation Chlorination of benzoic acid or derivative to introduce Cl at 2-position 2-Chlorobenzoic acid or derivative
2 Cross-coupling 4-Bromo-2-chlorobenzoic acid + pyridin-2-ylboronic acid, Pd catalyst, base, solvent (e.g., toluene, water), elevated temperature Formation of this compound

This method leverages the palladium-catalyzed coupling of a halogenated benzoic acid derivative with a pyridin-2-yl boronic acid or equivalent organometallic reagent, enabling the selective formation of the C–C bond at the 4-position.

Multi-Step Amide and Sulfur-Containing Intermediate Routes

Research on related chlorinated benzamide derivatives and sulfur-containing compounds provides alternative synthetic insights. For example, the synthesis of 2-chloro-N-phenylbenzamide derivatives involves acyl chloride intermediates reacting with 2-chloroaniline under reflux in ethanol, followed by further transformations.

Although these methods focus on amide derivatives rather than carboxylic acids, they demonstrate the utility of acyl chlorides and nucleophilic aromatic substitution in constructing chlorinated aromatic compounds with nitrogen heterocycles.

Synthetic Considerations and Optimization

  • Catalysts and Solvents: Iron catalysts are effective for chlorination steps, while palladium catalysts are essential for cross-coupling reactions. Low-polarity solvents such as carbon tetrachloride or dichloromethane are preferred for chlorination.

  • Temperature Control: Chlorination typically occurs between 85–95 °C, while oxidation requires higher temperatures (175–195 °C) to convert methyl or methylsulfonyl groups to carboxylic acids.

  • Reaction Monitoring: Gas chromatography and other analytical techniques are used to monitor reaction progress and impurity levels to optimize yields.

  • Yields: Optimized protocols have reported molar yields up to 85–86% for related chlorinated benzoic acid derivatives, indicating efficient conversion under controlled conditions.

Summary Table of Preparation Methods

Method Key Steps Reagents/Conditions Yield (%) Notes
Chlorination + Oxidation Chlorination of methylsulfonyl derivative, oxidation with HNO3 Cl2, Fe catalyst, CCl4/CH2Cl2, 85–95 °C; HNO3, 175–195 °C ~85 High yield, cost-effective, suitable for benzoic acid derivatives
Pd-Catalyzed Cross-Coupling Halogenated benzoic acid + pyridin-2-ylboronic acid Pd catalyst, base, solvent, elevated temperature Variable Enables selective pyridinyl substitution, widely applicable
Amide Intermediate Route Acyl chloride formation, amide coupling Thionyl chloride, 2-chloroaniline, ethanol reflux Moderate Useful for related chlorinated benzamide derivatives

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(pyridin-2-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

2-Chloro-4-(pyridin-2-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(pyridin-2-yl)benzoic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific enzyme or biological process being studied .

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity: The chlorine atom in this compound increases logP compared to non-chlorinated analogs like 4-(pyridin-2-yl)benzoic acid, improving membrane permeability .
  • Acidity : The pyridin-2-yl group (weak electron-withdrawing) results in a pKa closer to benzoic acid (~4.2), whereas methylsulfonyl or nitro substituents (strong electron-withdrawing) lower pKa significantly, enhancing solubility in basic media .
  • Biological Activity : Pyridinyl and chlorophenyl analogs are prevalent in kinase and Hedgehog pathway inhibitors. For example, vismodegib’s efficacy relies on the chloro-methylsulfonyl-benzoic acid scaffold binding to SMO receptors .

Biological Activity

2-Chloro-4-(pyridin-2-yl)benzoic acid is a chemical compound characterized by a molecular formula of C₁₂H₈ClNO₂ and a molecular weight of 233.65 g/mol. Its structure includes a chlorine atom and a pyridine ring, which contribute to its unique biological activity. This article reviews the biological properties, mechanisms of action, and potential applications of this compound, drawing from diverse research findings.

Structural Characteristics

The compound features:

  • Chlorine atom at position 2,
  • Pyridine ring at position 4,
  • A carboxylic acid group attached to a central benzene ring.

These structural elements influence its reactivity and interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in enzyme interactions and oxidative stress modulation. Its potential mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including peroxidases, which are crucial in reducing reactive oxygen species (ROS) within cells. This inhibition can alter the cellular redox balance, impacting numerous biochemical pathways.
  • Protein Interaction : The presence of the pyridine ring enhances its ability to bind with proteins and enzymes, suggesting potential therapeutic applications.

While specific mechanisms for this compound are not fully elucidated, its structural analogs provide insights into possible interactions:

  • Oxidative Stress Response : By inhibiting peroxidases, the compound may modulate oxidative stress responses in cells.
  • Protein Degradation Pathways : Preliminary studies suggest that similar benzoic acid derivatives promote the activity of protein degradation systems like the ubiquitin-proteasome pathway and autophagy-lysosome pathway .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals varying degrees of biological activity:

Compound NameSimilarity IndexKey Features
8-Chloroisoquinoline-5-carboxylic acid0.87Contains a chloro group and carboxylic acid
4-Chloro-6-methylnicotinic acid0.79Features a methyl group on the pyridine ring
Methyl 2-chloroquinoline-6-carboxylate0.74Methyl ester derivative with similar functionalities
3-Chloropyridine-4-carboxylic acid0.73Another pyridine derivative with carboxylic functionality
5-Bromo-3-pyridinecarboxylic acid0.73Contains bromine instead of chlorine

These compounds demonstrate that variations in substitution can significantly influence biological activity.

Case Studies

Several studies have highlighted the biological effects of benzoic acid derivatives:

  • Antioxidant Activity : In vitro assays have shown that certain derivatives can act as antioxidants by scavenging free radicals and reducing oxidative damage in cells .
  • Antimicrobial Properties : Some studies indicate that related compounds exhibit antimicrobial activity against various pathogens, suggesting potential applications in antibiotic development .
  • Inhibition of Enzymatic Activity : Research has demonstrated that certain benzoic acid derivatives can activate or inhibit proteasomal activities, indicating their role in protein homeostasis and potential implications for aging-related diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests it is metabolized in the liver and excreted via urine, similar to many benzoic acid derivatives. Factors like temperature and pH can affect its stability and efficacy in biological systems.

Q & A

Q. What are the optimal synthetic routes for preparing 2-chloro-4-(pyridin-2-yl)benzoic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling pyridinyl groups to halogenated benzoic acid precursors. Key steps include:

  • Suzuki-Miyaura Cross-Coupling : Use Pd catalysts (e.g., Pd(PPh₃)₄) to couple 2-pyridinylboronic acid with 2-chloro-4-bromobenzoic acid. Optimize solvent systems (e.g., DMF/H₂O) and reaction temperatures (80–120°C) to enhance yield .
  • Acid Hydrolysis : Post-coupling, hydrolyze intermediate esters (e.g., methyl esters) using NaOH/EtOH under reflux to yield the free carboxylic acid .
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor by HPLC (C18 column, 0.1% TFA in H₂O/MeCN mobile phase) .

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/SolventYield (%)Purity (%)Reference ID
Suzuki Cross-CouplingPd(PPh₃)₄, DMF/H₂O7897
Ester HydrolysisNaOH/EtOH, Reflux9295

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine multiple analytical techniques:

  • NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR (DMSO-d₆ solvent). Key peaks: pyridinyl protons (δ 8.5–9.0 ppm), aromatic protons (δ 7.0–8.0 ppm), and carboxylic acid (δ 12–13 ppm) .
  • HPLC-MS : Use reverse-phase HPLC (C18 column) with ESI-MS to verify molecular ion [M+H]⁺ (calc. for C₁₂H₉ClNO₂: 246.02) and detect impurities (<2%) .
  • Elemental Analysis : Validate C, H, N, Cl content (±0.3% theoretical) .

Q. What solvent systems are recommended for studying the solubility and stability of this compound?

Methodological Answer:

  • Solubility : Test in DMSO (high solubility for stock solutions), MeOH, and buffered aqueous solutions (pH 2–7.4). Use UV-Vis spectroscopy (λmax ~270 nm) to quantify solubility .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC; acidic conditions (pH <3) may hydrolyze the pyridinyl ring .

Q. Table 2: Solubility in Common Solvents

SolventSolubility (mg/mL)Stability (25°C, 7 days)Reference ID
DMSO50Stable
MeOH15Partial degradation

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer:

  • Co-Crystallization : Grow single crystals via slow evaporation (e.g., ethanol/water mixtures). Use synchrotron radiation for high-resolution data .
  • Density Functional Theory (DFT) : Compare experimental bond lengths/angles (C-Cl: ~1.74 Å, C=O: ~1.21 Å) with computational models to validate geometry .

Q. What strategies are effective for analyzing pharmacological activity and structure-activity relationships (SAR)?

Methodological Answer:

  • In Silico Docking : Screen against target receptors (e.g., kinase enzymes) using AutoDock Vina. The pyridinyl and carboxylic acid groups are critical for hydrogen bonding .
  • In Vitro Assays : Test inhibitory activity in enzyme assays (e.g., COX-2). Compare IC₅₀ values of derivatives with varying substituents (e.g., F, CF₃ at position 4) .

Q. How can researchers address discrepancies in reported bioactivity data for this compound?

Methodological Answer:

  • Meta-Analysis : Cross-reference data from PubChem, ChEMBL, and peer-reviewed studies. Control for variables like assay conditions (pH, temperature) and purity thresholds (>95%) .
  • Reproducibility Studies : Replicate key experiments (e.g., IC₅₀ measurements) using standardized protocols .

Q. What advanced techniques are used to profile degradation products or synthetic byproducts?

Methodological Answer:

  • LC-HRMS : Identify impurities (e.g., dechlorinated analogs) with high-resolution mass spectrometry. Use isotopic patterns to distinguish Cl-containing species .
  • Stability-Indicating Methods : Develop HPLC-DAD methods with gradient elution to separate degradation products (e.g., hydrolyzed pyridinyl derivatives) .

Q. How can computational modeling predict the environmental or metabolic fate of this compound?

Methodological Answer:

  • ADMET Prediction : Use tools like SwissADME to estimate logP (~2.5), bioavailability, and metabolic pathways (e.g., cytochrome P450 oxidation) .
  • Ecotoxicity Modeling : Apply ECOSAR to predict aquatic toxicity (e.g., LC₅₀ for fish) based on QSAR data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-4-(pyridin-2-yl)benzoic acid
Reactant of Route 2
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2-Chloro-4-(pyridin-2-yl)benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.